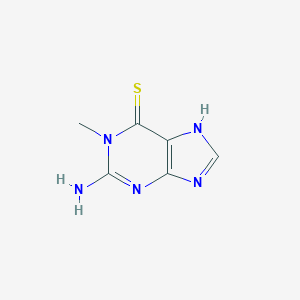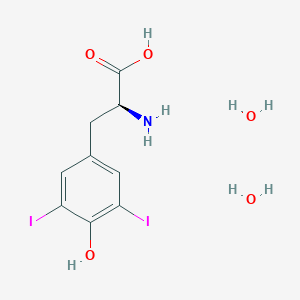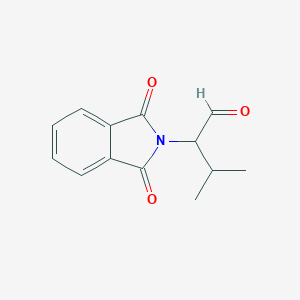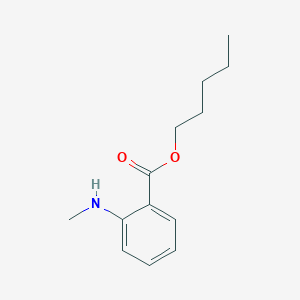
Pentyl 2-(methylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 2-(methylamino)benzoate, also known as PMMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been used as an alternative to MDMA, also known as ecstasy. PMMA is known for its psychoactive effects, which include hallucinations, euphoria, and increased energy. However, due to its potential health risks, PMMA is not approved for human consumption.
Mécanisme D'action
Pentyl 2-(methylamino)benzoate acts as a serotonin releaser by binding to the serotonin transporter and increasing the release of serotonin. This leads to an increase in serotonin levels in the brain, which can cause feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate also has neurotoxic effects, which can cause damage to the brain.
Effets Biochimiques Et Physiologiques
Pentyl 2-(methylamino)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that Pentyl 2-(methylamino)benzoate increases the levels of dopamine, norepinephrine, and serotonin in the brain. This can lead to increased feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate has also been shown to have neurotoxic effects, which can cause damage to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Pentyl 2-(methylamino)benzoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to work with. However, Pentyl 2-(methylamino)benzoate has several limitations, including its potential health risks and neurotoxic effects. Additionally, Pentyl 2-(methylamino)benzoate is not approved for human consumption, which limits its potential use in clinical studies.
Orientations Futures
There are several future directions for research on Pentyl 2-(methylamino)benzoate. One direction is to study its potential therapeutic uses, such as its effects on depression and anxiety. Another direction is to study its potential as a tool for studying the central nervous system. Additionally, further research is needed to better understand the neurotoxic effects of Pentyl 2-(methylamino)benzoate and how they can be mitigated.
Méthodes De Synthèse
Pentyl 2-(methylamino)benzoate is synthesized by reacting p-anisaldehyde with nitroethane to form 2-nitro-1-(p-methoxyphenyl)propane. This compound is then reduced with tin and hydrochloric acid to form 2-(p-methoxyphenyl)-1-propanol. The final step involves reacting this compound with methylamine and pentyl bromide to form Pentyl 2-(methylamino)benzoate.
Applications De Recherche Scientifique
Pentyl 2-(methylamino)benzoate has been used in scientific research to study its effects on the central nervous system. Studies have shown that Pentyl 2-(methylamino)benzoate acts as a serotonin releaser, which means that it increases the levels of serotonin in the brain. This can lead to increased feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate has also been shown to have neurotoxic effects, which can cause damage to the brain.
Propriétés
Numéro CAS |
15236-37-0 |
|---|---|
Nom du produit |
Pentyl 2-(methylamino)benzoate |
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
pentyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14-2/h5-6,8-9,14H,3-4,7,10H2,1-2H3 |
Clé InChI |
OMFYLKAQOUNQOE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1NC |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC=C1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



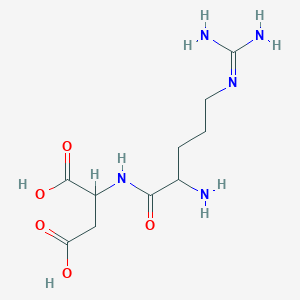
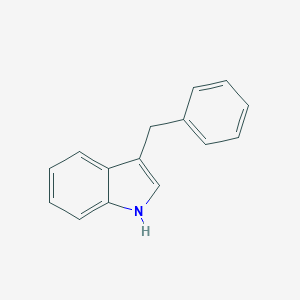
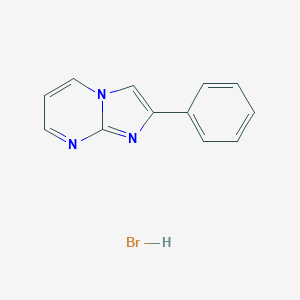
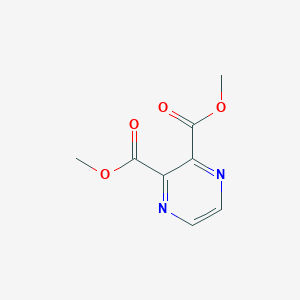
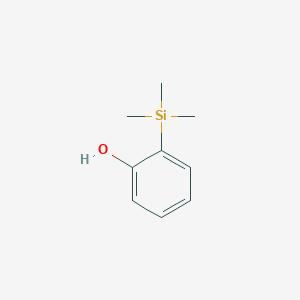
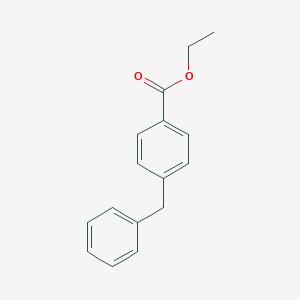
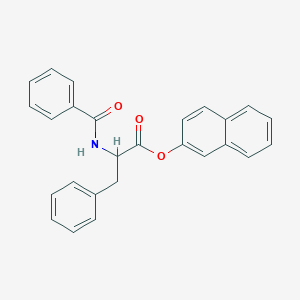
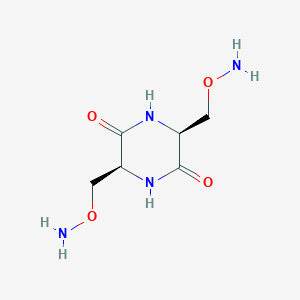
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)

